2-(2,4-dichlorophenyl)-1-methyl-1H-indole
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Overview
Description
2-(2,4-dichlorophenyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a 2,4-dichlorophenyl group and a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-1-methyl-1H-indole typically involves the reaction of 2,4-dichlorophenylhydrazine with acetone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indole compound. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and residence time.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,4-dichlorophenyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
2-(2,4-dichlorophenyl)-1-methyl-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other compounds with similar functional groups.
Properties
Molecular Formula |
C15H11Cl2N |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11Cl2N/c1-18-14-5-3-2-4-10(14)8-15(18)12-7-6-11(16)9-13(12)17/h2-9H,1H3 |
InChI Key |
HNJOUXZXNWYWMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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